molecular formula C13H10ClFN2S B5555431 N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea

N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea

Cat. No.: B5555431
M. Wt: 280.75 g/mol
InChI Key: IMXXOYYVMXAIQF-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N'-(4-fluorophenyl)thiourea is a thiourea derivative characterized by a central thiourea (-NH-CS-NH-) core flanked by substituted aromatic rings. This compound is structurally analogous to other diarylthioureas but distinguished by its unique substitution pattern, which influences its physicochemical properties, reactivity, and biological activity .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2S/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXXOYYVMXAIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea typically involves the reaction of 2-chloroaniline with 4-fluoroaniline in the presence of a thiocyanate source. A common method includes the use of ammonium thiocyanate or potassium thiocyanate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(4-fluorophenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine substituents can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Planarity

  • N-(Biphenyl-4-carbonyl)-N'-(2-pyridylmethyl)thiourea () : The biphenyl and pyridyl groups create a planar central fragment, with dihedral angles between aromatic rings (36.84°) larger than those in simpler diarylthioureas. In contrast, N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea likely exhibits reduced planarity due to steric hindrance from the ortho-chloro group, affecting packing and intermolecular interactions like π-π stacking .
  • N-(3-Chloro-4-ethoxybenzoyl)-N'-(2-methoxyphenyl)thiourea () : The ethoxy and methoxy substituents enhance hydrogen bonding, stabilizing the crystal lattice. Comparatively, the fluorine and chlorine atoms in the target compound may form weaker hydrogen bonds but stronger halogen-based interactions .

Hydrogen Bonding and Crystal Packing

  • N-(2-Chlorophenyl)-N'-(4-methoxybenzoyl)thiourea () : Forms intermolecular N–H···S and N–H···O bonds, leading to dimeric structures. The target compound’s 4-fluorophenyl group may instead engage in C–F···H–N interactions, altering its supramolecular architecture .

Anti-Amoebic Activity ()

  • M3 (N-(2-Chlorophenyl)-N'-(4-chlorobutanoyl)thiourea): Exhibits IC50 values against Acanthamoeba spp., suggesting chloro-substituted thioureas have inherent anti-parasitic activity.
  • N-Benzoyl-N'-(4-fluorophenyl)thiourea Derivatives () : In silico studies predict favorable pharmacokinetics (ADME) and low toxicity. The target compound’s 2-chlorophenyl group could improve metabolic stability but may increase hepatotoxicity risks .

Antiviral and Anticancer Potential

  • N-Benzoyl-N'-(4-fluorophenyl)thiourea Derivatives () : Demonstrated SARS-CoV-2 inhibition via SIRT1 enzyme binding. The target compound’s chlorine substituent might enhance binding affinity to viral proteases due to increased hydrophobicity .

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Hydrogen Bond Donors/Acceptors
Target Compound 280.75 2-Cl, 4-F 3.8 2 / 3
N-(4-Chlorophenyl)-2-mercapto analog () 335.24 4-Cl, -SH 4.2 3 / 2
N-(2-Ethoxyphenyl)acryloyl derivative () 352.34 2-OEt, acryloyl 2.9 2 / 4

Key Observations :

  • The target compound’s LogP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

N-(2-chlorophenyl)-N'-(4-fluorophenyl)thiourea is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, enzyme inhibition capabilities, and antioxidant effects, supported by relevant case studies and research findings.

1. Overview of Thiourea Derivatives

Thiourea derivatives are known for their wide-ranging biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The structural modifications of thioureas can significantly influence their bioactivity, making them promising candidates for drug development.

2. Anticancer Activity

Recent studies have demonstrated that thiourea derivatives exhibit potent anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Research Findings

  • In a study assessing the cytotoxicity of various thiourea derivatives, compounds with similar structures showed IC50 values ranging from 3 to 20 µM against different cancer types, including breast and prostate cancers .
  • Specific to this compound, preliminary results indicated significant inhibition of cell proliferation in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

3. Enzyme Inhibition

Thiourea derivatives have also been investigated for their ability to inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes.

Case Study: Enzyme Inhibition

  • A study focusing on fluorophenyl thiourea derivatives highlighted that this compound exhibited strong inhibitory effects on α-amylase and α-glycosidase enzymes, which are significant in glucose metabolism. The compound demonstrated an IC50 value of 53.307 nM for α-amylase and 24.928 nM for α-glycosidase . This suggests its potential utility in managing diabetes through enzyme inhibition.

4. Antioxidant Activity

The antioxidant properties of thiourea derivatives are another area of interest. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.

Research Findings

  • Studies have shown that compounds similar to this compound possess significant antioxidant activity, outperforming standard antioxidants like BHA and ascorbic acid in various assays (DPPH· and ABTS·+ scavenging tests) . This indicates a potential role in therapeutic applications aimed at reducing oxidative stress.

5. Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Type IC50 Value Reference
Anticancer (MCF-7)~10 µM
Anticancer (PC-3)~15 µM
α-Amylase Inhibition53.307 nM
α-Glycosidase Inhibition24.928 nM
Antioxidant ActivityIC50 < 1 µM

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